molecular formula C7H15NO B13553694 rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol

rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol

Katalognummer: B13553694
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: SODIDXLDSFHMMZ-VQVTYTSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method is the catalytic hydrogenation of 2-amino-3-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions usually involve moderate temperatures and pressures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced catalytic systems can enhance the production rates and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Further reduction of the compound can lead to the formation of fully saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-amino-3-methylcyclohexanone or 2-amino-3-methylcyclohexanal.

    Reduction: 2-amino-3-methylcyclohexane.

    Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors, providing insights into stereochemistry and molecular recognition.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-(1R,2R,3S)-3-amino-2-hydroxycyclohexane-1-carboxylic acid
  • rac-(1R,2R,3S)-2-amino-2-methylcyclohexane-1,3-diol

Uniqueness

rac-(1R,2R,3S)-2-amino-3-methylcyclohexan-1-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C7H15NO

Molekulargewicht

129.20 g/mol

IUPAC-Name

(1S,2S,3R)-2-amino-3-methylcyclohexan-1-ol

InChI

InChI=1S/C7H15NO/c1-5-3-2-4-6(9)7(5)8/h5-7,9H,2-4,8H2,1H3/t5-,6+,7+/m1/s1

InChI-Schlüssel

SODIDXLDSFHMMZ-VQVTYTSYSA-N

Isomerische SMILES

C[C@@H]1CCC[C@@H]([C@H]1N)O

Kanonische SMILES

CC1CCCC(C1N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.